Deacetylgedunin

概要

説明

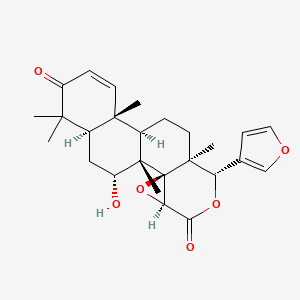

Deacetylgedunin is a naturally occurring pentacyclic triterpenoid secondary metabolite found in the Meliaceae family. It is a derivative of gedunin and has been isolated from plants such as Azadirachta indica (neem) and Cedrela odorata . This compound has gained attention due to its potential bioactive properties, including anti-inflammatory, anti-cancer, and anti-malarial activities .

準備方法

合成経路と反応条件: デァセチルゲドゥニンは、ゲドゥニンの脱アセチル化によって合成できます。このプロセスは、特定の試薬と条件下でゲドゥニンからアセチル基を除去する必要があります。 一般的な方法の1つは、塩基性加水分解を用いる方法で、ゲドゥニンを水溶液またはアルコール溶液中の水酸化ナトリウム(NaOH)などの塩基で処理します .

工業生産方法: デァセチルゲドゥニンの工業生産は、通常、植物源からのゲドゥニンの抽出に続き、化学修飾が行われます。 抽出プロセスには、メタノールやエタノールなどの溶媒を用いた溶媒抽出が含まれ、その後にカラムクロマトグラフィーなどの精製工程が行われます .

化学反応の分析

反応の種類: デァセチルゲドゥニンは、以下を含むさまざまな化学反応を起こします。

酸化: デァセチルゲドゥニンは酸化されて、さまざまな誘導体になります。例えば、過マンガン酸カリウム(KMnO4)などの試薬を用いた酸化により、酸化生成物が得られます。

還元: 還元反応により、水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いて、デァセチルゲドゥニンを還元型に変換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)、過酸化水素(H2O2)

還元: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)

置換: 臭素(Br2)、塩素(Cl2)などのハロゲン化剤

生成する主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、デァセチルゲドゥニンの酸化は、異なる官能基を持つ酸化誘導体を生成する可能性があります .

4. 科学研究への応用

科学的研究の応用

Chemistry: Deacetylgedunin serves as a valuable intermediate for the synthesis of other bioactive compounds.

Biology: this compound has shown promising anti-inflammatory and anti-cancer properties.

Medicine: this compound is being investigated for its potential as an anti-malarial agent.

Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

類似化合物との比較

デァセチルゲドゥニンは、特定の生物活性特性と分子構造により、他の類似化合物とは異なります。類似化合物には、以下が含まれます。

ゲドゥニン: デァセチルゲドゥニンの母体化合物で、抗マラリアおよび抗がん特性で知られています.

デァセトキシ-7-オキソゲドゥニン: 類似の生物活性特性を持つゲドゥニンの別の誘導体.

デオキシゲドゥニン: 神経保護効果を持つ可能性のある誘導体.

デァセチルゲドゥニンは、その特定の抗炎症および抗がん活性により際立っており、さらなる研究開発のための貴重な化合物となっています。

特性

IUPAC Name |

(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,18-20,28H,6,10,12H2,1-5H3/t15-,16+,18-,19+,20-,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEYJYMNIQHPPK-DXTZDJJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10314-90-6 | |

| Record name | Deacetylgedunin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10314-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetylgedunin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010314906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-{4-[amino(Imino)methyl]phenyl}-2-Furyl)-1h-Benzimidazole-5-Carboximidamide](/img/structure/B1669853.png)

![N'-[4-[5-[4-[[Amino(pyridin-2-yl)methylidene]amino]-2-propan-2-yloxyphenyl]furan-2-yl]-3-propan-2-yloxyphenyl]pyridine-2-carboximidamide](/img/structure/B1669854.png)

![2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furyl]-1H-benzimidazole](/img/structure/B1669855.png)

![7H-Dibenzo[c,g]carbazole](/img/structure/B1669859.png)

![3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1669865.png)

![1-(3,6-dichloro-9-carbazolyl)-3-[2-(3H-indol-3-yl)ethylamino]-2-propanol](/img/structure/B1669873.png)

![methyl (2R,8S)-8-chloro-4-hydroxy-7-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydro-2H-pyrrolo[3,2-f]quinoline-2-carboxylate](/img/structure/B1669876.png)